REACTION_SMILES
|
[C:1](=[O:2])([CH2:4][c:5]1[c:6]([C:7]([OH:3])=[O:8])[cH:10][cH:11][c:12]([F:14])[cH:13]1)[OH:9].[NH2:15][C:16](=[O:17])[NH2:18]>>[C:1]1(=[O:2])[CH2:4][c:5]2[c:6]([cH:10][cH:11][c:12]([F:14])[cH:13]2)[C:7](=[O:8])[NH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1cc(F)ccc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1Cc2cc(F)ccc2C(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |